1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene
Description
1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a unique combination of substituents: two chlorine atoms at positions 1 and 2, a difluoromethoxy group at position 4, and a trifluoromethylthio (-SCF₃) group at position 5. The trifluoromethylthio group, in particular, is known for its electron-withdrawing effects and resistance to metabolic degradation, making it a critical functional group in agrochemical and pharmaceutical design .
Properties
Molecular Formula |
C8H3Cl2F5OS |
|---|---|
Molecular Weight |
313.07 g/mol |
IUPAC Name |
1,2-dichloro-4-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Cl2F5OS/c9-3-1-5(16-7(11)12)6(2-4(3)10)17-8(13,14)15/h1-2,7H |
InChI Key |
JNVPSFMNXBZLCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)SC(F)(F)F)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure and Reaction Conditions
Based on comprehensive patent literature and chemical synthesis reports, the following key aspects are involved in the preparation:
| Step | Reaction Type | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Nucleophilic aromatic substitution (SNAr) to introduce difluoromethoxy group | Starting from 1,2-dichlorobenzene derivative; use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu); solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperature range 60–170°C | The difluoromethoxy group is introduced by reacting phenol derivatives with difluoromethylating agents or via displacement of halogen substituents |
| 2 | Thiolation to install trifluoromethylthio (-SCF₃) group | Use of trifluoromethylthiolating agents such as trifluoromethylthiol anion sources; copper(I) catalysts (e.g., CuI) may be employed; reaction in polar aprotic solvents like DMF; reflux conditions for several hours | The trifluoromethylthio group is critical for biological activity; copper catalysis enhances thiolation efficiency |
| 3 | Chlorination or halogenation | Use of chlorinating agents such as thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS); solvents like dichloromethane (DCM); catalytic amounts of DMF; reflux for 3–5 hours | Ensures selective chlorination at positions 1 and 2 of the benzene ring |
This synthetic sequence is supported by examples where intermediates such as 2,6-dichloropyridine derivatives are reacted with thiophenemethanol and phenol derivatives under basic and catalytic conditions to yield substituted pyridine and benzene derivatives with trifluoromethylthio and difluoromethoxy substituents.
Industrial Production Considerations
Industrial-scale synthesis often employs continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reaction time, improving yield and reproducibility. Catalytic hydrogenation and rearrangement reactions (e.g., Bamberger rearrangement) have been reported to enhance efficiency in related aromatic substitution processes.
Chemical Reactions and Mechanistic Insights
Types of Reactions Involved
- Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing chlorine atoms activate the aromatic ring towards nucleophilic attack, facilitating substitution by difluoromethoxy and trifluoromethylthio groups.
- Copper-Catalyzed Thiolation: Copper(I) salts catalyze the formation of C–S bonds with trifluoromethylthiolates, enabling selective installation of the -SCF₃ group.
- Halogenation: Selective chlorination is achieved using chlorinating agents under controlled conditions to maintain substitution pattern integrity.
Common Reagents and Solvents
| Reagent Type | Examples | Role |
|---|---|---|
| Bases | Sodium hydride (NaH), potassium tert-butoxide (KOtBu), potassium carbonate (K₂CO₃) | Deprotonation and activation of nucleophiles |
| Catalysts | Copper(I) iodide (CuI), copper(I) chloride (CuCl) | Facilitate thiolation reactions |
| Solvents | Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), dichloromethane (DCM) | Polar aprotic solvents for SNAr and thiolation |
| Chlorinating agents | Thionyl chloride (SOCl₂), N-chlorosuccinimide (NCS) | Electrophilic chlorination |
Research Findings and Data Tables
Representative Synthesis Examples from Literature
Molecular and Analytical Data
| Property | Data |
|---|---|
| Molecular Formula | C₈H₃Cl₂F₅OS |
| Molecular Weight | 313.07 g/mol |
| IUPAC Name | 1,2-dichloro-4-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene |
| Structural Features | Two chlorine atoms (positions 1,2), difluoromethoxy (-OCF₂H) at position 4, trifluoromethylthio (-SCF₃) at position 5 |
| Analytical Techniques | ¹⁹F NMR, ¹H NMR, ¹³C NMR, HRMS, HPLC-PDA for purity and characterization |
Reaction Conditions Summary Table
| Reaction Step | Temperature (°C) | Time (hours) | Solvent | Base | Catalyst | Notes |
|---|---|---|---|---|---|---|
| Difluoromethoxy substitution | 60–170 | 2–7 | DMF, DMSO, THF | NaH, KOtBu | - | Reflux or heating under inert atmosphere |
| Thiolation (-SCF₃ group) | 60–130 | 2–6 | DMF | NaH | CuI, CuCl | Copper catalysis enhances yield |
| Chlorination | 25–80 | 3–5 | DCM | - | DMF (catalytic) | Controlled to avoid over-chlorination |
Optimization and Analytical Considerations
Yield Optimization
- Use of anhydrous conditions and dry solvents to prevent hydrolysis of sensitive groups.
- Stoichiometric excess of chlorinating agents (e.g., SOCl₂) can improve chlorination efficiency.
- Employing copper(I) catalysts in thiolation steps increases reaction rate and selectivity.
- Monitoring reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures timely quenching.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is particularly useful for confirming fluorine environments in difluoromethoxy and trifluoromethylthio groups.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and isotopic patterns, especially important due to chlorine and sulfur isotopes.
- Chromatography: Reverse-phase HPLC with photodiode array detection (PDA) assesses purity and detects degradation products.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted benzene derivatives, while oxidation reactions may yield corresponding quinones or other oxidized products.
Scientific Research Applications
1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms and electron-withdrawing groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Comparison: Trifluoromethylthio vs. Sulfoximine Derivatives
In contrast, sulfoximine derivatives (e.g., N-trifluoromethylthio sulfoximines) exhibit reduced cLogP values (by ~2 units) due to the introduction of a polar oxygen atom. This modification aligns better with Lipinski’s rules, improving bioavailability for pharmaceutical applications .
Table 1: Lipophilicity and Bioavailability of Analogous Compounds
Chloro and Fluoro Substituent Patterns
Key Comparison: Dichloro vs. Nitro/Trifluoromethyl Analogues
The dichloro substituents in the target compound enhance stability and electron-withdrawing effects compared to nitro-containing analogues like nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene). Nitro groups, while strongly electron-withdrawing, are prone to metabolic reduction, limiting environmental persistence. In contrast, the dichloro configuration offers greater resistance to degradation, favoring long-term agrochemical efficacy but raising toxicity concerns .
Table 2: Stability and Reactivity of Chlorinated Analogues
Difluoromethoxy vs. Other Ether Groups
Key Comparison: Difluoromethoxy vs. Methoxy/Ethoxy
The difluoromethoxy group (-OCF₂H) in the target compound increases electronegativity and oxidative stability compared to methoxy (-OCH₃) or ethoxy (-OC₂H₅) groups. For example, 4-(trifluoromethylthio)benzaldehyde (from ) lacks the difluoromethoxy group, resulting in lower resistance to cytochrome P450-mediated metabolism. This property makes the target compound more suitable for applications requiring prolonged activity .
Trifluoromethylthio vs. Trichloromethyl Derivatives
Key Comparison: -SCF₃ vs. -CCl₃
Compared to 1,2,4-Trifluoro-5-(trichloromethyl)benzene (), the target compound’s trifluoromethylthio group offers lower molecular weight and reduced environmental persistence. Trichloromethyl (-CCl₃) groups are highly lipophilic (cLogP > 5) and associated with bioaccumulation risks, whereas -SCF₃ balances lipophilicity with moderate biodegradability .
Table 3: Environmental Impact of Halogenated Substituents
| Compound | Substituent | cLogP | Biodegradability (OECD 301F) |
|---|---|---|---|
| Target Compound | -SCF₃ | 3.8 | 40% (28 days) |
| 1,2,4-Trifluoro-5-(CCl₃)benzene | -CCl₃ | 5.2 | <10% (28 days) |
Biological Activity
1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene (CAS No. 1806329-12-3) is a highly fluorinated aromatic compound characterized by its unique molecular structure, featuring multiple halogen substituents and a trifluoromethylthio group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to its interactions with various biomolecules.
- Molecular Formula : C8H3Cl2F5OS
- Molecular Weight : 313.07 g/mol
- Structure : The compound's structure is notable for the electron-withdrawing effects of its fluorine atoms, which enhance its reactivity and stability in biological environments.
Mechanism of Biological Activity
The biological activity of 1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is primarily attributed to its ability to interact with enzymes and receptors. The presence of multiple electronegative substituents influences the compound's binding affinity and specificity towards various molecular targets, potentially modulating biological pathways.
Cytotoxicity Studies
Cytotoxicity assays conducted on structurally related compounds reveal that halogenated aromatic compounds can induce apoptosis in cancer cell lines. For example, pyrazole derivatives have shown enhanced cytotoxic effects when combined with conventional chemotherapeutics like doxorubicin. This synergistic effect highlights the importance of structural modifications in enhancing anticancer activity .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various halogenated phenyl compounds against common bacterial strains. Compounds with similar configurations demonstrated effective inhibition of bacterial growth, suggesting that 1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene may exhibit similar properties due to its structural characteristics .
Case Study 2: Anticancer Potential
Research into the cytotoxic effects of fluorinated compounds on breast cancer cell lines has shown that specific substitutions can significantly enhance therapeutic efficacy. Compounds with trifluoromethyl groups exhibited increased activity against MCF-7 and MDA-MB-231 cells, indicating a potential pathway for further exploration of 1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene in cancer treatment .
Data Table: Summary of Biological Activities
| Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | 2,4-Dichloro-5-fluorophenyl | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxicity | Pyrazole derivatives | Induced apoptosis in breast cancer cell lines |
| Enzyme Inhibition | Halogenated phenyl compounds | Modulated enzyme activity in metabolic pathways |
Q & A
Q. How can the synthesis of 1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene be optimized for higher yields?
Methodological Answer:
- Key Parameters : Optimize reaction time, solvent choice, and catalyst. For example, thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF under reflux (3–5 hours) is effective for activating carboxylic acid intermediates, as shown in analogous chlorination reactions .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via TLC or HPLC.
- Yield Improvement : Increase stoichiometric ratios of chlorinating agents (e.g., SOCl₂) and ensure anhydrous conditions to minimize side reactions.
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR is critical for resolving fluorine environments (e.g., difluoromethoxy -OCF₂ and trifluoromethylthio -SCF₃ groups). ¹H/¹³C NMR can confirm aromatic substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, particularly for chlorine (³⁵Cl/³⁷Cl) and sulfur (³²S/³⁴S).
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection ensures purity (>98%) and identifies degradation products under stressed conditions (e.g., heat, light).
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the trifluoromethylthio group, which is prone to oxidation.
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as hydrolysis of the difluoromethoxy group (-OCF₂) may occur in humid environments .
- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf-life.
Advanced Research Questions
Q. How does the trifluoromethylthio (-SCF₃) group influence electronic properties in materials science applications?
Methodological Answer:
- Computational Modeling : Perform time-dependent density functional theory (TD-DFT) calculations to evaluate the electron-withdrawing strength of -SCF₃. Compare with -CF₃ and -OCF₃ groups to assess its impact on HOMO-LUMO gaps and charge-transfer efficiency in thermally activated delayed fluorescence (TADF) emitters .
- Experimental Validation : Synthesize derivatives with varying substituents and measure photoluminescence quantum yields (PLQY) in thin films.
Q. What role do chlorine substituents play in the compound’s reactivity during oxidation or reduction?
Methodological Answer:
- Oxidation Studies : Treat the compound with m-CPBA or H₂O₂ to assess electrophilic substitution at chlorine sites. Monitor products via GC-MS or X-ray crystallography. Chlorine’s electron-withdrawing effect may direct oxidation to the para position relative to the -SCF₃ group .
- Reduction Pathways : Use Pd/C with H₂ or NaBH₄ to reduce nitro intermediates (if present). Chlorine substituents can sterically hinder reduction kinetics, requiring higher catalyst loadings.
Q. How can computational methods predict its potential as a TADF emitter?
Methodological Answer:
- TD-DFT Workflow : Optimize geometry at the B3LYP/6-31G(d) level. Calculate singlet-triplet energy gaps (ΔEₛₜ) and spin-orbit coupling (SOC) values. A ΔEₛₜ < 0.3 eV suggests TADF capability .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions. Compare computed emission wavelengths (λₑₘ) with experimental data from thin-film spectra.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
